N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
CAS No.: 1396887-95-8
Cat. No.: VC4611411
Molecular Formula: C18H16ClFN2O4
Molecular Weight: 378.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396887-95-8 |
|---|---|
| Molecular Formula | C18H16ClFN2O4 |
| Molecular Weight | 378.78 |
| IUPAC Name | N'-(3-chloro-4-fluorophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide |
| Standard InChI | InChI=1S/C18H16ClFN2O4/c19-13-9-11(5-6-14(13)20)22-17(24)16(23)21-10-18(25)7-8-26-15-4-2-1-3-12(15)18/h1-6,9,25H,7-8,10H2,(H,21,23)(H,22,24) |
| Standard InChI Key | GTVYJLRZGXVAHR-UHFFFAOYSA-N |
| SMILES | C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Introduction
N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. This compound is characterized by its dual aromatic substitutions, including a halogenated phenyl group and a chroman-derived hydroxyl group. Such structural features often suggest potential applications in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, or in other pharmacological roles.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClFNO4 |
| Molecular Weight | ~351.76 g/mol |
| Chemical Classification | Oxalamide derivative |
Key Spectroscopic Features
The compound's structure can be confirmed using techniques such as:
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Infrared (IR) Spectroscopy:
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Characteristic amide peaks around 1650–1700 cm⁻¹ for C=O stretching.
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Broad O-H stretching near 3200–3600 cm⁻¹.
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C-Cl and C-F stretching vibrations around 700–1100 cm⁻¹.
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Nuclear Magnetic Resonance (NMR):
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Proton (H-NMR): Signals for aromatic protons and hydroxyl group.
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Carbon (C-NMR): Peaks corresponding to carbonyl carbons and aromatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak confirming the molecular weight.
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Synthesis
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide typically involves:
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Preparation of the Oxalamide Backbone: Reaction of oxalyl chloride with appropriate amines.
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Introduction of Substituents:
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Halogenated phenyl amine for the N1 position.
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Chroman-based amine for the N2 position.
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The reaction is carried out under controlled conditions, often using solvents like dichloromethane or ethanol, and may require catalysts or coupling agents to enhance yield.
Potential Applications
Due to its structural features, this compound holds promise in several areas:
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Pharmacology:
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The presence of halogens (chlorine and fluorine) enhances lipophilicity and bioavailability.
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Hydroxychroman derivatives are known for their antioxidant properties, suggesting potential as anti-inflammatory or neuroprotective agents.
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Material Science:
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The rigid amide backbone can contribute to polymer research or as ligands in coordination chemistry.
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Antimicrobial Activity:
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Similar compounds have shown efficacy against bacterial strains due to their ability to disrupt cell wall synthesis or protein function.
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Biological Activity
Preliminary studies on analogous compounds suggest potential antimicrobial and anticancer properties. The halogenated phenyl group may contribute to enzyme inhibition, while the chroman hydroxyl group can scavenge free radicals.
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